molecular formula C29H58N2O2 B1143511 N,N/'-METHYLENEDIMYRISTAMIDE CAS No. 10586-58-0

N,N/'-METHYLENEDIMYRISTAMIDE

Cat. No.: B1143511
CAS No.: 10586-58-0
M. Wt: 466.78302
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Methylenedimyristamide is a methylene-bridged diamide compound derived from myristic acid (tetradecanoic acid). Its structure consists of two myristamide groups (C14 alkyl chains) linked via a methylene group (-CH₂-) at the nitrogen atoms, forming a bis-amide configuration. This compound is typically synthesized through the reaction of myristoyl chloride with methylenediamine or via condensation reactions under controlled conditions .

Properties

CAS No.

10586-58-0

Molecular Formula

C29H58N2O2

Molecular Weight

466.78302

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₉H₅₈N₂O₂
  • Molecular Weight : 458.7 g/mol
  • Applications : Primarily used as a surfactant, emulsifier, or crosslinking agent in polymer chemistry due to its ability to form stable hydrogen-bonded networks .

Comparison with Structurally Similar Compounds

Methylene-Bridged Bis-Amides with Varying Alkyl Chains

N,N'-Methylenedimyristamide belongs to a family of methylene-bridged bis-amides differing in alkyl chain length. Key examples include:

Compound Name Alkyl Chain Length Molecular Formula Applications Reference
N,N'-Methylenedilauramide C12 C₂₅H₅₀N₂O₂ Surfactants, lubricants
N,N'-Methylenedioctanamide C8 C₁₇H₃₄N₂O₂ Plasticizers, intermediate in synthesis
N,N'-Methylenedipalmitamide C16 C₃₃H₆₆N₂O₂ High-temperature stabilizers

Key Observations :

  • Chain Length vs. Properties : Longer alkyl chains (e.g., C16 in palmitamide) increase hydrophobicity and melting points, making them suitable for high-temperature applications. Shorter chains (e.g., C8 in octanamide) enhance solubility in organic solvents .
  • Hydrogen Bonding : All methylene-bridged bis-amides exhibit strong intermolecular hydrogen bonding, but longer chains reduce solubility in polar solvents like water .

Monomeric Amides vs. Bis-Amides

Monomeric amides, such as N,N-dimethylmyristamide, differ structurally by having a single amide group and shorter alkyl chains.

Compound Name Structure Molecular Formula Physical State Applications Reference
N,N-Dimethylmyristamide Monomeric (C14) C₁₆H₃₃NO Liquid at room temp Solvent, cosmetic additive
N,N-Dimethyloctanamide Monomeric (C8) C₁₀H₂₁NO Liquid Industrial solvent

Key Differences :

  • Physical State: Monomeric amides are typically liquids due to weaker intermolecular forces, whereas bis-amides like N,N'-Methylenedimyristamide are solids.
  • Reactivity: Bis-amides act as crosslinkers in polymers, while monomeric amides serve as solvents or intermediates .

Comparison with N,N'-Methylenebis-Acrylamide

N,N'-Methylenebis-acrylamide (MBAA) is another methylene-bridged diamide but contains acrylamide groups instead of saturated alkyl chains.

Property N,N'-Methylenedimyristamide N,N'-Methylenebis-Acrylamide
Structure Saturated C14 chains Unsaturated acrylamide groups
Reactivity Low reactivity High (polymerizes via double bonds)
Applications Surfactants, stabilizers Crosslinker in polyacrylamide gels

Safety Note: MBAA is a neurotoxin and requires stringent handling, whereas saturated bis-amides like N,N'-Methylenedimyristamide are generally less hazardous .

Contrast with Nitrosamine Derivatives (e.g., NDMA)

Property N,N'-Methylenedimyristamide NDMA (N-Nitrosodimethylamine)
Functional Groups Bis-amide Nitrosoamine
Toxicity Low (limited data) Potent carcinogen
Applications Industrial uses Research chemical (restricted)

Tables and Data Sources :

  • Table 2.1: Derived from .
  • Table 2.2: Data from and .
  • Table 2.3: Comparison based on .
  • Table 2.4: Contrast using and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.